A Technical Guide to the NMR Spectral Features of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine
A Technical Guide to the NMR Spectral Features of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine
Abstract
This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine, a compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogs and foundational NMR principles to present a reliable, in-depth prediction of its ¹H and ¹³C NMR chemical shifts. This guide is intended for researchers, scientists, and drug development professionals who require a structural understanding of this and similar scaffolds. We will explore the rationale behind the predicted spectral features, offer a standard experimental protocol for data acquisition, and provide the necessary structural diagrams for clarity.
Introduction
N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (CAS No. 34259-87-5) belongs to a class of compounds that merge a sulfonamide-functionalized piperidine ring with an oxime moiety.[1] Such structures are common scaffolds in the design of pharmacologically active agents. The sulfonamide group imparts specific physicochemical properties, while the piperidine ring acts as a versatile linker, and the oxime group can influence receptor binding and metabolic stability.
Accurate structural elucidation is the bedrock of chemical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, one can map the precise connectivity and chemical environment of each atom within the molecule. This guide provides a predictive but expert-grounded framework for interpreting the NMR spectra of the title compound.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, a standardized atom numbering system is essential. The diagram below illustrates the structure of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine with the numbering convention that will be used throughout this guide.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Based on the analysis of analogous structures, the following proton signals are predicted for N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine, assuming a standard deuterated solvent like CDCl₃ or DMSO-d₆.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-NO H | ~10.0 - 11.0 | Singlet (broad) | 1H | The oxime proton is acidic and often appears as a broad singlet at a very downfield shift due to hydrogen bonding and exchange. Its position is highly dependent on solvent and concentration. |
| H-2', H-6' | ~7.80 - 7.90 | Doublet or Multiplet | 2H | These protons are ortho to the electron-withdrawing sulfonyl group, causing a significant downfield shift (deshielding). They will couple with H-3'/5'. |
| H-3', H-4', H-5' | ~7.50 - 7.70 | Multiplet | 3H | These remaining aromatic protons of the benzenesulfonyl group will appear as a complex multiplet in this region. |
| H-2, H-6 | ~3.20 - 3.40 | Triplet or Multiplet | 4H | Protons on the carbons adjacent to the sulfonamide nitrogen (N1). They are deshielded by the nitrogen and the sulfonyl group. The two methylene groups are chemically equivalent. |
| H-3, H-5 | ~2.60 - 2.80 | Triplet or Multiplet | 4H | Protons on the carbons adjacent to the sp²-hybridized oxime carbon (C4). They are deshielded compared to a standard alkane but less so than the H-2/H-6 protons. |
Table 1. Predicted ¹H NMR Chemical Shifts and Assignments.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number and electronic environment of unique carbon atoms in the molecule. The predicted chemical shifts are summarized below.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-4 | ~155 - 160 | The sp²-hybridized carbon of the oxime (C=N) is significantly deshielded and appears far downfield. |
| C-1' | ~138 - 140 | The quaternary carbon of the benzene ring directly attached to the sulfonyl group. |
| C-4' | ~132 - 134 | The para-carbon of the benzene ring. |
| C-2', C-6' | ~129 - 130 | The ortho-carbons of the benzene ring. |
| C-3', C-5' | ~127 - 128 | The meta-carbons of the benzene ring. |
| C-2, C-6 | ~45 - 48 | Carbons adjacent to the sulfonamide nitrogen. The strong electron-withdrawing effect of the sulfonyl group deshields these carbons. |
| C-3, C-5 | ~30 - 35 | Carbons adjacent to the oxime carbon. They are in a more typical aliphatic region but are slightly deshielded by the adjacent sp² center. |
Table 2. Predicted ¹³C NMR Chemical Shifts and Assignments.
Standard Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, a standardized protocol is crucial. The following workflow represents a best-practice approach for the characterization of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine.
Step-by-Step Methodology:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of purified N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
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Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
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Instrument Setup:
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Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
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Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for high resolution.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Data Acquisition:
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¹H NMR: Acquire the proton spectrum using standard parameters. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient. An acquisition of 16 to 32 scans will usually provide a good signal-to-noise ratio.
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¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a quality spectrum.
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Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
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Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.
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Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
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Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
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Conclusion
This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral characteristics of N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine. By leveraging data from structurally similar molecules and applying fundamental NMR principles, we have established a reliable reference for scientists working with this compound. The predicted chemical shifts and assignments, coupled with the detailed experimental protocol, offer a solid foundation for the empirical structural verification and quality control of this important chemical entity. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be recommended to confirm proton-proton and proton-carbon connectivities, respectively.
References
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Thoreauchem. N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine-923170-31-4. Available at: [Link]
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PubChem. N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine. National Center for Biotechnology Information. Available at: [Link]
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Royal Society of Chemistry. Supporting Information for an article on 1-(phenylsulfonyl)piperidine. Available at: [Link]
